molecular formula C10H7BrClNO B8539760 5-Bromo-3-chloro-1-methoxyisoquinoline

5-Bromo-3-chloro-1-methoxyisoquinoline

Cat. No.: B8539760
M. Wt: 272.52 g/mol
InChI Key: HHABSPLZXXFNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-1-methoxyisoquinoline is a halogenated isoquinoline derivative featuring bromine and chlorine substituents at positions 5 and 3, respectively, and a methoxy group at position 1. Isoquinoline derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

5-bromo-3-chloro-1-methoxyisoquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-6-3-2-4-8(11)7(6)5-9(12)13-10/h2-5H,1H3

InChI Key

HHABSPLZXXFNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=CC(=N1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)

  • Structural Differences : The bromine and chlorine substituents are located at positions 5 and 8, unlike the target compound (positions 5 and 3). Additionally, the 1-methoxy group is absent.
  • Applications : Positional isomers may exhibit altered binding affinities in biological systems or distinct electronic properties in materials applications .

5-Bromo-1-chloro-6-methylisoquinoline (CAS: 1233025-78-9)

  • Structural Differences : Chlorine and methyl groups occupy positions 1 and 6, respectively, compared to the target compound’s 3-chloro and 1-methoxy groups.
  • Similarity Score : A structural similarity score of 0.92 () highlights close resemblance but underscores critical differences in substituent positions and functional groups.

5-Bromo-3-chloro-1-methylisoquinoline (CAS: 1215767-97-7)

  • Structural Differences : Replaces the 1-methoxy group with a methyl substituent.
  • Impact on Properties : The methoxy group increases polarity and hydrogen-bonding capacity compared to the methyl analog, which may enhance solubility in polar solvents or interaction with biological targets .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Isoquinoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Similarity Score Synthesis Challenges
5-Bromo-3-chloro-1-methoxyisoquinoline Br (5), Cl (3), OCH₃ (1) Methoxy, Halogens N/A Regioselective halogenation
5-Bromo-8-chloroisoquinoline Br (5), Cl (8) Halogens N/A Isomer separation
5-Bromo-1-chloro-6-methylisoquinoline Br (5), Cl (1), CH₃ (6) Methyl, Halogens 0.92 Positional selectivity
5-Bromo-3-chloro-1-methylisoquinoline Br (5), Cl (3), CH₃ (1) Methyl, Halogens N/A Functional group compatibility

Electronic and Solubility Considerations

  • Methoxy vs. In contrast, methyl groups exert weaker inductive effects.
  • Halogen Effects : Bromine and chlorine increase molecular weight and may enhance lipophilicity, impacting membrane permeability in biological contexts.

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